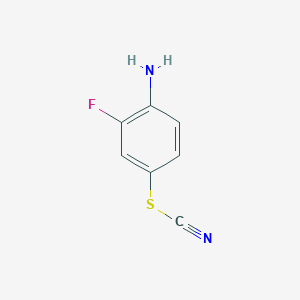

2-Fluoro-4-thiocyanatoaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-amino-3-fluorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLHGFNIWGHYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402307 | |

| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14512-85-7 | |

| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-thiocyanatoaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Fluoro-4-thiocyanatoaniline. The information is compiled from various chemical data sources and scientific literature, offering a valuable resource for those involved in chemical research and drug development.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known and predicted properties, along with data for structurally similar compounds to provide context.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Amino-3-fluorophenyl thiocyanate | [1][2] |

| CAS Number | 14512-85-7 | [3][4] |

| Molecular Formula | C₇H₅FN₂S | [2][3][4] |

| Molecular Weight | 168.19 g/mol | [3][4][5] |

| Canonical SMILES | C1=CC(=C(C=C1SC#N)F)N | [2] |

| InChI Key | RPLHGFNIWGHYMX-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 285.2 °C at 760 mmHg | [1] |

| Density | 1.37 g/cm³ | [1] |

| Flash Point | 126.3 °C | [1] |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Note: The melting point of the structurally related compound 2-Nitro-4-thiocyanatoaniline is reported as 113 °C.[6][7] The solubility of 2-Nitro-4-thiocyanatoaniline is described as sparingly soluble in water.[8]

Chemical Structure and Spectroscopic Data

The structure of this compound consists of an aniline ring substituted with a fluorine atom at position 2 and a thiocyanate group at position 4.

While specific spectroscopic data (NMR, IR, MS) for this compound is not publicly available, several chemical suppliers indicate its availability upon request.[9] Analysis of the structurally similar 2-Chloro-4-thiocyanatoaniline by IR spectroscopy shows characteristic peaks at 2155 cm⁻¹ (-SCN), and 3300-3430 cm⁻¹ (-NH₂). Mass spectrometry (EI) shows a molecular ion peak [M⁺] at m/z 184.[10]

Experimental Protocols: Proposed Synthesis

Reaction: Electrophilic thiocyanation of 2-fluoroaniline.

Reagents and Materials:

-

2-Fluoroaniline

-

Ammonium thiocyanate (NH₄SCN) or Sodium thiocyanate (NaSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline and a molar excess (e.g., 2 equivalents) of ammonium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted salts and acetic acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.

Mandatory Visualizations

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

There is currently no specific research on the biological activity or signaling pathways of this compound in the public domain. However, the structural motifs present in the molecule—a substituted aniline and a thiocyanate group—are found in various biologically active compounds.

Aryl thiocyanates are known precursors to many bioactive compounds.[10] The thiocyanate group itself can be a pharmacophore or a precursor to other sulfur-containing functional groups. For example, some organic thiocyanates have demonstrated antimicrobial activity.[13] The aniline moiety is a common scaffold in medicinal chemistry.

Given the presence of these functional groups, this compound could be investigated for a range of biological activities, including but not limited to:

-

Antimicrobial Activity: Many sulfur-containing compounds and some anilines exhibit antibacterial and antifungal properties.

-

Enzyme Inhibition: The electrophilic nature of the thiocyanate carbon and the overall electronic properties of the molecule could lend themselves to interactions with enzyme active sites. Covalent enzyme inhibition by targeting non-catalytic serine residues with fluorosulfate-containing inhibitors has been demonstrated, suggesting a potential avenue for related functionalities.[14]

A hypothetical signaling pathway illustrating a potential mechanism of action, such as enzyme inhibition, is presented below. This is a generalized representation and has not been experimentally validated for this compound.

Caption: Hypothetical enzyme inhibition pathway for this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While a complete experimental dataset is not yet available in the public literature, this guide provides a solid foundation of its known chemical and physical properties, a plausible synthetic route, and a discussion of its potential biological relevance based on its structural features. Further research is warranted to fully characterize this molecule and explore its applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - this compound (C7H5FN2S) [pubchemlite.lcsb.uni.lu]

- 3. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives [mdpi.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. 14512-85-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2-Nitro-4-thiocyanatoaniline Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 14512-85-7|this compound|BLD Pharm [bldpharm.com]

- 10. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis routes of 2-Nitro-4-thiocyanatoaniline [benchchem.com]

- 13. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-Fluoro-4-thiocyanatoaniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 2-Fluoro-4-thiocyanatoaniline (CAS No. 14512-85-7).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document compiles predicted spectroscopic data based on analogous compounds, outlines detailed experimental protocols for acquiring such data, and presents logical workflows for its synthesis and analysis.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 14512-85-7 | [1][2][3] |

| Molecular Formula | C7H5FN2S | [1][4] |

| Molecular Weight | 168.19 g/mol | [1][4] |

| Synonyms | (4-amino-3-fluorophenyl) thiocyanate | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected proton NMR spectrum would feature signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine, amino, and thiocyanate groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |

| H-5 | 7.1 - 7.3 | ddd | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3, J(H-F) ≈ 1-2 |

| H-6 | 6.6 - 6.8 | t | J(H-H) ≈ 8-9 |

| -NH₂ | 3.5 - 4.5 | br s | N/A |

Predicted based on data from analogous compounds.[5][7]

Predicted ¹³C NMR Data

The carbon spectrum is predicted to show seven distinct signals, with the carbon attached to the fluorine exhibiting a large coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 135 - 140 (d, J(C-F) ≈ 10-15 Hz) |

| C-2 (-F) | 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |

| C-3 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 (-SCN) | 105 - 110 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| -SCN | 110 - 115 |

Predicted based on data from analogous compounds.[5][6][7]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for the amine, thiocyanate, and aromatic functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| N-H Stretch | 3300 - 3500 | Amine stretching |

| C≡N Stretch | 2140 - 2160 | Thiocyanate stretching |

| C=C Stretch | 1500 - 1600 | Aromatic ring stretching |

| C-F Stretch | 1100 - 1250 | Fluoroaromatic stretching |

| C-N Stretch | 1250 - 1350 | Amine stretching |

The thiocyanate stretch is a particularly strong and sharp indicator.[7][8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry should confirm the molecular weight and provide insights into the fragmentation pattern.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 169.02303 | Predicted monoisotopic mass for the protonated molecule.[9] |

| [M]⁺˙ | 168.01575 | Molecular ion peak.[9] |

| Fragments | Loss of -SCN, -HCN, -NH₂ |

Predicted data from PubChemLite.[9]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

A common method for solid samples is the KBr pellet technique.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Place the powder into a pellet die.

-

Press the die under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[10]

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorbances.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the separation and mass analysis of the compound.[11][12]

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Prepare a series of dilutions for calibration standards.

-

For analysis in complex matrices (e.g., biological fluids), a protein precipitation or liquid-liquid extraction step may be necessary.[11][13]

-

-

LC-MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Analysis Mode: Full scan mode to identify the molecular ion, followed by tandem MS (MS/MS) to characterize fragmentation for quantitative analysis.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key workflows related to this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the comprehensive spectroscopic analysis of the target compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 14512-85-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 14512-85-7|this compound|BLD Pharm [bldpharm.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. rsc.org [rsc.org]

- 6. 2-Fluoroaniline(348-54-9) 13C NMR [m.chemicalbook.com]

- 7. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C7H5FN2S) [pubchemlite.lcsb.uni.lu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility Profile of 2-Fluoro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing the solubility profile of the chemical compound 2-Fluoro-4-thiocyanatoaniline. Given the absence of readily available public data on its solubility, this document outlines a detailed experimental protocol based on the widely accepted "shake-flask" method for determining thermodynamic solubility. Adherence to this methodology will enable researchers to generate reliable and reproducible solubility data in a variety of common laboratory solvents.

The determination of a compound's solubility is a critical step in early-stage drug discovery and chemical research.[1] Poor solubility can significantly impede in vitro testing, leading to unreliable results and increased development costs.[1] Furthermore, it can negatively impact bioavailability and other crucial pharmacokinetic parameters.[1] This guide distinguishes between two primary types of solubility measurements:

-

Kinetic Solubility: This is determined by dissolving the compound in an organic solvent, typically DMSO, and then diluting it into an aqueous buffer.[1][2][3] It is a high-throughput method often used for rapid screening in early drug discovery.[1][4]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid state.[2][5][6] This method, which is the focus of this guide, is considered the "true solubility" and is crucial for formulation and lead optimization stages.[1][6]

Data Presentation: Solubility Profile

The following table structure should be used to systematically record and compare the quantitative solubility data for this compound across a range of solvents. This standardized format facilitates clear comparison and analysis.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |

| Polar Protic | Water | 25 | |||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Polar Aprotic | Acetonitrile | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| Dimethylformamide (DMF) | 25 | ||||

| Acetone | 25 | ||||

| Non-Polar | Hexane | 25 | |||

| Toluene | 25 | ||||

| Dichloromethane (DCM) | 25 | ||||

| Diethyl Ether | 25 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the steps for determining the thermodynamic solubility of this compound. This method involves creating a saturated solution and allowing it to reach equilibrium before measuring the concentration of the dissolved solute.

2.1 Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Analytical balance

-

Volumetric flasks and pipettes

2.2 Procedure

-

Preparation of Stock Solution for Calibration: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution of known concentration (e.g., 10 mM).[2] This stock will be used to prepare a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and equilibrium can be achieved.[2]

-

Solvent Addition: To each vial containing the excess solid, add a precise volume (e.g., 1.0 mL) of the desired test solvent.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period, typically between 24 and 72 hours, to ensure that equilibrium is reached.[1][2]

-

Phase Separation: After the incubation period, remove the vials and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed.[1]

-

Filtration: Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining microscopic particles.[2][4][7] This step is critical to prevent artificially high concentration readings.

-

Quantification:

-

Prepare a series of calibration standards by diluting the stock solution to several known concentrations.

-

Analyze the calibration standards using a suitable analytical method like HPLC-UV or LC-MS to generate a calibration curve.[1][2]

-

Analyze the filtered supernatant from each solvent under the same conditions.

-

Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.[8] This concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. enamine.net [enamine.net]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Fluoro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Fluoro-4-thiocyanatoaniline, a fluorinated aromatic compound of interest in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Anilines and Thiocyanates

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Similarly, the thiocyanate group serves as a versatile synthetic handle and has been identified as a key pharmacophore in various therapeutic agents. This compound combines these two important functional groups, making it a valuable building block for the synthesis of novel compounds with potential applications in pharmaceutical and materials science research.

While specific details regarding the initial discovery of this compound are not extensively documented in publicly available literature, its emergence is likely linked to the broader exploration of fluorinated and thiocyanated aromatic compounds as scaffolds for drug candidates and functional materials. The compound is commercially available from several chemical suppliers, indicating that its synthesis is an established, albeit potentially proprietary, process.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 14512-85-7 |

| Molecular Formula | C₇H₅FN₂S |

| Molecular Weight | 168.19 g/mol |

| Appearance | Not specified in literature (likely a solid) |

| Predicted XlogP | 2.0 |

Data sourced from PubChem.[4]

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Thiocyanation

The direct thiocyanation of 2-fluoroaniline is the most likely route to this compound. The amino group of the aniline is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the fluorine atom at the 2-position, the para position is the favored site for substitution.

A general method for the thiocyanation of anilines involves the in-situ generation of thiocyanogen ((SCN)₂) or a related electrophilic thiocyanating agent.[5] This can be achieved using a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) in the presence of an oxidizing agent.

References

Known Derivatives and Analogues of 2-Fluoro-4-thiocyanatoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemistry and potential biological significance of derivatives and analogues of 2-Fluoro-4-thiocyanatoaniline. Due to the limited publicly available data on this compound itself, this document leverages detailed information from its close structural analogue, 2-Nitro-4-thiocyanatoaniline, to infer synthetic methodologies, potential chemical transformations, and likely areas of biological interest. The guide includes detailed experimental protocols for analogous compounds, structured data tables for comparative analysis, and visualizations of synthetic workflows and potential biological investigation pathways to serve as a foundational resource for researchers in the field.

Introduction

This compound is an aromatic organic compound featuring a fluorine atom, an amino group, and a thiocyanate group attached to a benzene ring. The unique combination of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, the amino group provides a site for further functionalization, and the thiocyanate group is a precursor to various sulfur-containing moieties with known biological activities.

While direct research on this compound is sparse, extensive studies on analogous compounds, particularly 2-Nitro-4-thiocyanatoaniline, provide a robust framework for understanding its chemical reactivity and potential applications. This guide will, therefore, draw heavily on data from these analogues to provide a predictive but scientifically grounded overview.

Synthesis of Thiocyanatoanilines

The synthesis of thiocyanatoanilines is typically achieved through the electrophilic thiocyanation of anilines. Several methods have been reported for the synthesis of the analogous 2-Nitro-4-thiocyanatoaniline, which can be adapted for the preparation of this compound.

General Synthetic Protocols

Two primary methods for the thiocyanation of substituted anilines are highlighted below. These protocols, originally developed for o-nitroaniline, are presented as adaptable for 2-fluoroaniline.

Method 1: Conventional Solution-Phase Synthesis

This widely used method involves the in situ generation of thiocyanogen ((SCN)₂) which then acts as the electrophile.[1]

-

Reactants: o-nitroaniline, sodium thiocyanate (or ammonium thiocyanate), bromine.

-

Solvent: Acetic acid.

-

Procedure: A stirred mixture of the aniline and sodium thiocyanate in acetic acid is treated with a solution of bromine in acetic acid at a controlled temperature (e.g., 11-12°C).[1] The bromine oxidizes the thiocyanate anion to form thiocyanogen, which then substitutes onto the aniline ring, typically at the position para to the amino group.

Method 2: Ultrasonically Assisted Thiocyanation

This method offers a more rapid and efficient synthesis, leveraging the effects of acoustic cavitation to accelerate the reaction.[1]

-

Reactants: 2-nitroaniline, ammonium thiocyanate.

-

Catalyst: Reusable silica-supported Brønsted acid (e.g., HClO₄-SiO₂).

-

Procedure: The reaction is carried out under ultrasound irradiation. This technique has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[1]

Method 3: Mechanochemical Synthesis

A green and solvent-free approach for the thiocyanation of various aryl compounds, including anilines, has been developed using ball-milling.[2]

-

Reactants: Aryl compound, ammonium thiocyanate, ammonium persulfate.

-

Grinding Auxiliary: Silica (SiO₂).

-

Procedure: The reactants and silica are milled in a stainless-steel jar. This method is noted for its short reaction times and lack of workup.[2]

Tabulated Comparison of Synthesis Methods for 2-Nitro-4-thiocyanatoaniline

| Method | Reagents | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | o-nitroaniline, NaSCN, Br₂ | None | Acetic Acid | 5 hours | 68 | [1] |

| Ultrasonic Irradiation | o-nitroaniline, NH₄SCN | HClO₄-SiO₂ | - | 20 minutes | 69 | [1] |

| Mechanochemical | 2-nitroaniline, NH₄SCN, (NH₄)₂S₂O₈ | None | Solvent-free | 1 hour | 92 | [2] |

Derivatives of Thiocyanatoanilines

The thiocyanate group (-SCN) is a versatile functional group that can be transformed into other sulfur-containing moieties, making thiocyanatoanilines valuable intermediates for the synthesis of a wide range of derivatives.[1]

Conversion to Thioethers

A primary transformation of the thiocyanate group is its conversion to a thiol or thiolate intermediate, which can then be alkylated or arylated to form thioethers.[1] This is a crucial step in the synthesis of various biologically active molecules, including anthelmintic drugs like albendazole, which is derived from 2-Nitro-4-(propylthio)aniline.[1]

General Reaction Scheme:

-

Reduction/Hydrolysis of Thiocyanate: The -SCN group is converted to a thiol (-SH) or thiolate (-S⁻) group.

-

Alkylation/Arylation: The resulting thiol/thiolate undergoes nucleophilic substitution with an alkyl halide or an activated aryl halide to form the corresponding thioether.

Potential Biological Activity and Structure-Activity Relationships (SAR)

While no specific biological data for this compound is available, the structural motifs present in the molecule and its analogues suggest several potential areas of therapeutic interest.

-

Antiparasitic Agents: As seen with the derivatives of 2-Nitro-4-thiocyanatoaniline being precursors to benzimidazole-based anthelmintic drugs, it is plausible that derivatives of this compound could exhibit similar antiparasitic properties.[1]

-

Antimicrobial Activity: The presence of both a thiocyanate group and a fluorinated aniline backbone suggests potential antimicrobial properties.[1]

-

Kinase Inhibitors: Many aniline derivatives are known to be kinase inhibitors, and the introduction of fluorine can enhance binding affinity and selectivity.

-

Structure-Activity Relationship (SAR): SAR studies on related aniline derivatives have shown that the nature and position of substituents on the aniline ring significantly influence biological activity.[3][4] For derivatives of this compound, key areas for SAR exploration would include modifications of the amino group (e.g., acylation, alkylation) and transformations of the thiocyanate group.

Experimental Protocols (Adapted from Analogues)

The following are detailed experimental protocols for the synthesis of thiocyanatoanilines, adapted from literature on analogous compounds. These serve as a starting point for the synthesis of this compound and its derivatives.

General Procedure for Mechanochemical Synthesis of Aryl Thiocyanates[2]

-

An aryl compound (0.2 mmol) is added to a 5.0 mL stainless-steel jar containing two stainless-steel ball bearings (7 mm diameter) and 0.15 g of SiO₂ (230–400 mesh).

-

The mixture is milled at 25 Hz for 2.0 minutes.

-

Ammonium thiocyanate (1.5 equiv, 0.3 mmol) and ammonium persulfate (1.5 equiv, 0.3 mmol) are added to the jar.

-

The mixture is milled for an additional 1.0 hour at 25 Hz.

-

The crude product is purified by column chromatography.

Characterization Data for Analogous Compounds[2]

-

4-Thiocyanatoaniline (3a):

-

Appearance: Brown solid

-

¹H NMR (300 MHz, CDCl₃): δ 3.96 (s, 2H, NH), 6.67 (d, J = 8 Hz, 2H), 7.35 (d, J = 8 Hz, 2H).

-

¹³C NMR (75 MHz, CDCl₃): δ 109.6 (C4), 112.3 (SCN), 116 (C2,6), 134.4 (C3,5), 148.8 (C1).

-

-

2-Nitro-4-thiocyanatoaniline (3b):

-

Appearance: Yellow solid

-

¹H NMR (400 MHz, CDCl₃): δ 6.38 (s, 2H, NH), 6.91 (d, J = 8.8 Hz, 2H), 7.56 (dd, J = 8.8, 2.4 Hz, 1H), 7.79 (d, J = 2.4 Hz, 1H).

-

Visualizations

Synthetic Workflow for Thiocyanatoanilines

Caption: General synthetic workflow for the preparation of thiocyanatoanilines.

Potential Areas for Biological Investigation

Caption: Potential areas for biological investigation of this compound derivatives.

Conclusion

While this compound remains a largely unexplored molecule, the extensive research on its analogues, particularly 2-Nitro-4-thiocyanatoaniline, provides a strong predictive framework for its synthesis, chemical reactivity, and potential biological applications. The synthetic methods and derivative chemistry outlined in this guide offer a solid foundation for researchers to begin exploring this promising chemical space. The potential for these compounds in areas such as antiparasitic and antimicrobial drug discovery warrants further investigation. This technical guide serves as a call to action for the scientific community to further elucidate the properties and potential of this and related classes of compounds.

References

- 1. 2-Nitro-4-thiocyanatoaniline | 54029-45-7 | Benchchem [benchchem.com]

- 2. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR studies of 3-allyl-4-prenyloxyaniline amides as potent 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for the Preparation of 2-Fluoro-4-thiocyanatoaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Fluoro-4-thiocyanatoaniline, a valuable building block in medicinal chemistry and drug development. The protocols are based on established methods for the thiocyanation of aromatic amines, offering robust starting points for laboratory-scale synthesis.

Introduction

This compound is an important intermediate used in the synthesis of various biologically active compounds. The presence of the fluoro, amino, and thiocyanato groups provides multiple reaction sites for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. This document outlines two primary synthetic strategies for its preparation: direct electrophilic thiocyanation of 2-fluoroaniline and the Sandmeyer reaction of a corresponding diazonium salt.

Synthetic Strategies

Two principal synthetic routes are detailed below. The direct thiocyanation of 2-fluoroaniline is presented as the primary and more straightforward method. The Sandmeyer reaction is offered as a viable alternative.

Route 1: Direct Electrophilic Thiocyanation of 2-Fluoroaniline

This method involves the direct introduction of a thiocyanate group onto the aromatic ring of 2-fluoroaniline. The reaction is typically carried out using a thiocyanate salt, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent to generate the electrophilic thiocyanogen species in situ. The amino group of the aniline derivative is a strong activating group and, along with the fluorine atom, directs the electrophilic substitution to the para position.

Caption: Synthetic pathway for the direct thiocyanation of 2-fluoroaniline.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative pathway to this compound. This route involves the diazotization of an appropriate amino-substituted fluoroaniline, followed by a copper-catalyzed reaction with a thiocyanate salt. A plausible starting material for this route is 2-fluoro-4-nitroaniline, which would first be reduced to 2-fluoro-1,4-phenylenediamine. Selective diazotization of the 4-amino group, followed by the Sandmeyer reaction, would yield the desired product.

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound via direct thiocyanation.

Protocol 1: Direct Thiocyanation using Potassium Thiocyanate and Potassium Persulfate

This protocol is adapted from general procedures for the thiocyanation of anilines.[1]

Materials:

-

2-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Potassium persulfate (K2S2O8)

-

Methanol (MeOH) or Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 2-fluoroaniline (1.0 mmol) in 10 mL of methanol or acetonitrile.

-

Add potassium thiocyanate (1.2 mmol) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve potassium persulfate (1.2 mmol) in a minimal amount of deionized water and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain this compound.

Caption: Experimental workflow for the direct thiocyanation of 2-fluoroaniline.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of this compound and related compounds based on literature for analogous reactions.[2]

| Starting Material | Thiocyanating Agent | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Fluoroaniline | KSCN | K2S2O8 | MeOH/MeCN | 2-4 | 60-80 (Estimated) | Adapted from[1] |

| Aniline | NH4SCN | (NH4)2S2O8 | Mechanochemical | 1 | 67 | [2] |

| 2-Nitroaniline | NH4SCN | (NH4)2S2O8 | Mechanochemical | 1 | 92 | [2] |

| 2-Chloroaniline | NH4SCN | (NH4)2S2O8 | Mechanochemical | 1 | 89 | [2] |

| 2-Methoxyaniline | NH4SCN | (NH4)2S2O8 | Mechanochemical | 1 | 61 | [2] |

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Aromatic protons would appear as multiplets in the range of δ 6.7-7.5 ppm. The NH₂ protons would likely appear as a broad singlet around δ 4.0-4.5 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic carbons would be observed in the range of δ 110-150 ppm. The carbon of the SCN group is expected around δ 110-115 ppm. |

| IR (neat, cm⁻¹) | Characteristic peaks for N-H stretching of the amine (3300-3500 cm⁻¹), C≡N stretching of the thiocyanate (2140-2160 cm⁻¹), and C-F stretching (1200-1300 cm⁻¹). |

| MS (EI) | The molecular ion peak [M⁺] would be observed at m/z 168. |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thiocyanate salts and oxidizing agents should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Quantification of 2-Fluoro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-thiocyanatoaniline is an aromatic organic compound containing fluorine, an amino group, and a thiocyanate group. As a functionalized aniline, it holds potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for process control, quality assurance of starting materials, and stability testing of intermediates and final products.

This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized methods have been published for this specific analyte, the following protocols are based on established methods for similar aniline derivatives and aromatic compounds.[1][2][3] These methods are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Analytical Methods Overview

Two primary chromatographic methods are proposed for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and reliable technique for the analysis of non-volatile and thermally stable aromatic compounds.[2][3] It offers excellent reproducibility and is suitable for routine quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity. While aniline derivatives can be thermolabile, GC-MS can be an effective method, potentially with derivatization to improve volatility and thermal stability.[1][4][5] The mass spectrometric detector allows for positive identification of the analyte.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes the determination of this compound in a sample matrix by reversed-phase HPLC with UV detection.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (optional, for mobile phase modification)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Sample and Standard Preparation

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol).

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the mobile phase or a similar solvent mixture.

-

Sample Preparation: The sample preparation will depend on the matrix. A general approach is to dissolve the sample in the diluent used for the standards, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.[6][7][8]

4. Chromatographic Conditions

-

Mobile Phase: Isocratic or gradient elution can be used. A starting point could be a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: To be determined by analyzing a standard solution and finding the wavelength of maximum absorbance (λmax). Based on the aniline structure, this is likely to be in the range of 240-260 nm.

-

Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any major impurities.

5. Method Validation The method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure it is fit for its intended purpose.[9][10][11][12][13] Key validation parameters include:

-

Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[10]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments at three different concentration levels.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Validation Summary

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the analyte | Complies |

| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | 0.8% 1.5% |

| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |

| Robustness | No significant impact on results | Complies |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective quantification of this compound, especially at low concentrations or in complex matrices.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Ethyl acetate (GC grade)

-

Hexane (GC grade)

-

Internal Standard (e.g., a structurally similar, stable isotopically labeled or non-interfering compound like 2-chloro-4-nitroaniline)

-

Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous sodium sulfate

2. Instrumentation

-

Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

-

Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Data acquisition and processing software.

3. Sample and Standard Preparation

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

-

Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Spike each standard with the internal standard at a constant concentration.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the sample, add the internal standard.

-

If the sample is aqueous, adjust the pH to basic (e.g., pH 9-10) to ensure the aniline is in its free base form.

-

Extract with an organic solvent like ethyl acetate or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute in a known volume of ethyl acetate for injection.

-

-

Derivatization (Optional): If poor peak shape or thermal degradation is observed, derivatization of the amino group can be performed. This involves reacting the extracted sample with a silylating agent like BSTFA to form a more volatile and stable derivative.[4][5]

4. GC-MS Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.

-

Quantifier Ion: The most abundant, characteristic ion in the mass spectrum of the analyte.

-

Qualifier Ions: Two or three other characteristic ions to confirm identity.

-

5. Method Validation Similar validation parameters as described for the HPLC-UV method should be assessed according to ICH guidelines.[9][10][11][12][13]

Data Presentation

Table 2: Hypothetical GC-MS Method Validation Summary

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interfering peaks at the retention time and m/z of the analyte | Complies |

| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 | 0.9992 |

| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% |

| Precision (RSD) | Repeatability: ≤ 5.0% Intermediate: ≤ 7.0% | 2.5% 4.1% |

| LOD | Signal-to-Noise ≥ 3 | 0.03 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.1 µg/mL |

| Robustness | No significant impact on results | Complies |

Visualizations

Experimental Workflow for Method Development and Validation

The following diagram illustrates the general workflow for developing and validating an analytical method for the quantification of this compound.

Caption: Workflow for analytical method development and validation.

Logical Relationship for Method Selection

This diagram shows the decision-making process for selecting an appropriate analytical method.

Caption: Decision tree for analytical method selection.

References

- 1. d-nb.info [d-nb.info]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]

- 8. torontech.com [torontech.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Analytical methods validation as per ich & usp | PPT [slideshare.net]

- 13. database.ich.org [database.ich.org]

Application Notes and Protocols: Organosulfur Compounds in Materials Science and Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the burgeoning applications of organosulfur compounds in both materials science and drug development. This document offers experimental protocols for the synthesis of advanced sulfur-containing polymers and for the evaluation of the therapeutic potential of bioactive organosulfur compounds.

I. Application in Materials Science: High-Performance Sulfur Polymers

Organosulfur polymers are emerging as a versatile class of materials with applications ranging from advanced energy storage to resilient coatings. Their unique chemical properties, stemming from the presence of sulfur atoms, impart desirable characteristics such as high refractive indices, metal-ion coordination, and self-healing capabilities. Two prominent methods for synthesizing these polymers are inverse vulcanization and thiol-ene click polymerization.

A. Synthesis of Sulfur-Containing Polymers

1. Inverse Vulcanization of Sulfur with Divinylbenzene

Inverse vulcanization is a powerful technique to create stable, high-sulfur-content polymers from elemental sulfur, a readily available industrial byproduct.[1] This method involves the ring-opening polymerization of sulfur at elevated temperatures, followed by cross-linking with a diene comonomer.[1]

Experimental Protocol:

-

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add elemental sulfur (S₈).

-

Melting and Polymerization: Heat the flask to 180°C in an oil bath. The sulfur will melt and its viscosity will increase as it forms polymeric sulfur radicals.[2][3]

-

Cross-linker Addition: Slowly add divinylbenzene (DVB) to the molten sulfur while stirring vigorously. The amount of DVB can be varied to control the properties of the final polymer.[4]

-

Reaction: Continue stirring the mixture at 180°C for 24 hours to ensure complete reaction and formation of a cross-linked polymer network.[3]

-

Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid polymer can be removed from the flask.

Quantitative Data: Mechanical and Thermal Properties

The properties of sulfur-DVB copolymers can be tailored by adjusting the comonomer content.

| DVB Content (wt%) | Glass Transition Temperature (Tg) (°C) | Thermal Resistance (°C) | Mechanical Properties |

| 12.5 - 30 | Increases with DVB content | >220 | Plastomers with low elasticity and high shape retention[4] |

| 30 - 35 | Tends to decrease | >220 | Low viscosity, waxy plastomers with high flow behavior[4] |

2. Thiol-Ene Click Polymerization

Thiol-ene "click" chemistry offers a highly efficient and versatile route to synthesize polymers with well-defined structures under mild conditions.[5][6] This reaction proceeds via a radical-mediated step-growth mechanism between a multifunctional thiol and an 'ene' compound.[7]

Experimental Protocol:

-

Monomer Preparation: In a suitable solvent (e.g., methanol), dissolve the desired 'ene' monomer (e.g., triethylene glycol divinyl ether - TEGDVE) and a multifunctional thiol monomer (e.g., 3,6-dioxa-1,8-octanedithiol - DODT) in a 1:1 molar ratio.[5]

-

Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the monomer solution.[8]

-

Polymerization: Irradiate the solution with UV light (e.g., 360 nm) at room temperature to initiate the polymerization. The reaction time can be varied to control the molecular weight of the polymer.[5][8]

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Purification: Collect the polymer by filtration and dry under vacuum.

Experimental Workflow: Thiol-Ene Polymerization

Caption: Workflow for Thiol-Ene Click Polymerization.

B. Application in Lithium-Sulfur Batteries

Organosulfur compounds are promising cathode materials for next-generation lithium-sulfur (Li-S) batteries due to their high theoretical capacity and the ability to mitigate the polysulfide shuttle effect.[9]

Experimental Protocol: Fabrication and Electrochemical Testing of Organosulfur Cathodes

-

Cathode Slurry Preparation:

-

Mix the synthesized organosulfur polymer (active material), carbon black (conductive additive), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 60:30:10.

-

Add N-methyl-2-pyrrolidone (NMP) as a solvent to form a homogeneous slurry.

-

-

Electrode Casting:

-

Cast the slurry onto an aluminum foil current collector using a doctor blade.

-

Dry the electrode in a vacuum oven at 60°C for 12 hours.

-

-

Cell Assembly:

-

Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

-

Use the prepared organosulfur cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with LiNO₃ additive).

-

-

Electrochemical Testing:

-

Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.2C, 0.5C, 1C) within a voltage window of 1.5-2.8 V.

-

Conduct cyclic voltammetry (CV) at a scan rate of 0.1 mV/s to investigate the redox reactions.

-

Quantitative Data: Electrochemical Performance of Organosulfur Cathodes

| Organosulfur Cathode Material | Initial Specific Capacity (mAh g⁻¹) | Cycling Stability | Reference |

| Li₂S with PVP binder | ~760 (at 0.2C) | ~69% retention after 500 cycles[10] | [10] |

| DPTS/TiS₂ NSs composite | 467.6 (at 0.5C) | Stable for 200 cycles[11] | [11] |

| Pym₂S₂ | 151.5 (at 5C) | Stable for 2000 cycles[11] | [11] |

| Hollow Carbon Nanofiber-Sulfur | ~730 (at C/5) | Stable for 150 cycles[12][13] | [12][13] |

II. Application in Drug Development: Anticancer and Therapeutic Agents

Organosulfur compounds, particularly those derived from garlic and other Allium species, have garnered significant attention for their potential as anticancer and therapeutic agents.[14][15] Compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines.[16]

A. Evaluation of Anticancer Activity

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.[17]

-

Compound Treatment: Treat the cells with various concentrations of the organosulfur compound (e.g., DADS) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Quantitative Data: IC₅₀ Values of Organosulfur Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 22.4 | [19] |

| Compound 2 | HCT116 (Colon) | 0.34 | [19] |

| Various | Multiple | 10 - 50 | [19] |

| (Z)-1-phenyl-7-(4-methoxyphenyl)-2,3,7-trithiahepta-4-ene-7-oxide (15c) | Neuroblastoma BE(2)-C | 2 | [20] |

2. Histone Deacetylase (HDAC) Inhibition Assay

Several organosulfur compounds have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[21]

Experimental Protocol:

-

Substrate Coating: Use a microplate with wells pre-coated with an acetylated histone substrate.

-

Enzyme and Inhibitor Addition: Add purified HDAC enzyme or nuclear extracts to the wells, along with various concentrations of the organosulfur compound to be tested or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[22]

-

Enzymatic Reaction: Incubate the plate at 37°C for 45-60 minutes to allow the deacetylation reaction to occur.[23]

-

Detection:

-

Add a specific antibody that recognizes the deacetylated histone product.

-

Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Add a colorimetric substrate and measure the absorbance at 450 nm.[22]

-

-

Data Analysis: The amount of deacetylated product is proportional to the HDAC activity. Calculate the percentage of inhibition for each compound concentration.

Quantitative Data: HDAC Inhibition by Organosulfur Compounds

| Compound | Target | Ki (µM) | Mechanism | Reference |

| Allyl Mercaptan (AM) | HDAC8 | 24 | Competitive | [21][24] |

B. Signaling Pathways Modulated by Organosulfur Compounds in Cancer

Organosulfur compounds exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and survival.[25][26][27]

Signaling Pathway Diagram: Anticancer Mechanisms of Organosulfur Compounds

Caption: Key signaling pathways modulated by organosulfur compounds in cancer cells.

References

- 1. Inverse vulcanization - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemical, Thermal, and Mechanical Properties of Sulfur Polymer Composites Comprising Low-Value Fats and Pozzolan Additi… [ouci.dntb.gov.ua]

- 4. Mechanical and Electrical Properties of Sulfur-Containing Polymeric Materials Prepared via Inverse Vulcanization [mdpi.com]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stable cycling of lithium sulfide cathodes through strong affinity with multifunctional binders | Explore Technologies [techfinder.stanford.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 13. Hollow carbon nanofiber-encapsulated sulfur cathodes for high specific capacity rechargeable lithium batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 15. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of organosulfur-based selective HDAC8 inhibitors with anti-neuroblastoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Allyl mercaptan, a garlic-derived organosulfur compound, inhibits histone deacetylase and enhances Sp3 binding on the P21WAF1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. epigentek.com [epigentek.com]

- 23. resources.bio-techne.com [resources.bio-techne.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Common side-products in 2-Fluoro-4-thiocyanatoaniline synthesis and their avoidance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-thiocyanatoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: A highly efficient method for the synthesis of this compound is the electrophilic thiocyanation of 2-fluoroaniline using N-thiocyanatosaccharin as the thiocyanating agent. This method has been reported to yield the desired product in high purity and up to 92% yield.

Q2: What are the potential side-products in the synthesis of this compound?

A2: While the reaction using N-thiocyanatosaccharin is generally clean, potential side-products can arise from several competing reactions common in the electrophilic substitution of anilines. These include:

-

Di-thiocyanated products: The strong activating nature of the amino group can lead to a second thiocyanation on the aromatic ring.

-

Regioisomers: Although the para-substituted product is favored, small amounts of the ortho-isomer (2-Fluoro-6-thiocyanatoaniline) may be formed.

-

Polymerization: Anilines, especially under oxidative conditions, are prone to polymerization, leading to the formation of insoluble, dark-colored materials.

-

Oxidation of the starting material: The starting material, 2-fluoroaniline, can be oxidized, leading to impurities.

-

Hydrolysis of the thiocyanating agent: If moisture is present, the N-thiocyanatosaccharin can hydrolyze, reducing its effectiveness.

Q3: How can I minimize the formation of these side-products?

A3: To minimize side-product formation, it is crucial to carefully control the reaction conditions. Key strategies include:

-

Stoichiometry: Use a slight excess of the thiocyanating agent, but avoid a large excess to reduce the risk of di-substitution.

-

Temperature: Maintain the recommended reaction temperature to control the reaction rate and selectivity.

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the thiocyanating agent.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the aniline.

-

Purification: Proper purification, typically by flash column chromatography, is essential to isolate the desired product from any side-products.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no yield of the desired product | 1. Inactive thiocyanating agent. 2. Presence of water in the reaction. 3. Incorrect reaction temperature. | 1. Use freshly prepared or properly stored N-thiocyanatosaccharin. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Carefully monitor and control the reaction temperature as specified in the protocol. |

| Formation of a dark, insoluble material (polymerization) | 1. Presence of oxidizing impurities. 2. Reaction temperature is too high. | 1. Purify the 2-fluoroaniline before use if necessary. 2. Conduct the reaction under an inert atmosphere. 3. Maintain the recommended reaction temperature. |

| Presence of multiple spots on TLC, indicating a mixture of products | 1. Di-thiocyanation. 2. Formation of regioisomers. | 1. Adjust the stoichiometry of the reactants; use a smaller excess of the thiocyanating agent. 2. Optimize the reaction temperature and time to favor the formation of the mono-substituted para-product. 3. Employ careful flash column chromatography for separation. |

| Starting material remains unreacted | 1. Insufficient amount of thiocyanating agent. 2. Reaction time is too short. | 1. Check the stoichiometry and ensure the correct amount of N-thiocyanatosaccharin is used. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.

Materials:

-

2-Fluoroaniline

-

N-Thiocyanatosaccharin

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-fluoroaniline (1.0 eq) in an anhydrous solvent under an inert atmosphere, add N-thiocyanatosaccharin (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Visualizations

Caption: Reaction pathway for the synthesis of this compound and potential side-products.

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting guide for the thiocyanation of aromatic compounds

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the thiocyanation of aromatic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q: My thiocyanation reaction is giving a low yield or no product at all. What are the common causes and how can I improve it?

A: Low yields in aromatic thiocyanation can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

-

Reagent Quality and Stoichiometry:

-

Purity of Starting Materials: Ensure the aromatic substrate and thiocyanating agent are pure. Impurities can interfere with the reaction.

-

Thiocyanating Agent: The choice and handling of the thiocyanating agent are critical.

-

For in-situ generation of the electrophile (e.g., using KSCN or NH₄SCN with an oxidant), ensure the oxidant is active.

-

Reagents like N-bromosuccinimide (NBS) should be fresh.

-

-

Stoichiometry: Optimize the molar ratio of the reactants. For instance, a 1:2:1 mole ratio of aniline/KSCN/NBS has been shown to be effective.[1]

-

-

Reaction Conditions:

-

Temperature: Temperature control is crucial. Higher temperatures can sometimes lead to the formation of a yellow thiocyanogen polymer, which contaminates the product and reduces the yield.[2] It is often recommended to carry out the reaction at room temperature or below.[1][2]

-

Solvent: The choice of solvent can significantly impact the reaction outcome. Ethanol has been reported as an effective and environmentally friendly solvent for the thiocyanation of anilines.[1] Acetonitrile is also commonly used.[3]

-

Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times might lead to side product formation.

-

-

Activation of the Aromatic Ring:

-

Electron-Donating vs. Electron-Withdrawing Groups: Thiocyanation is an electrophilic aromatic substitution, and therefore, electron-rich aromatic compounds (e.g., phenols, anilines, anisoles) react more readily.[4][5][6] Aromatic compounds with strong electron-withdrawing groups (e.g., nitrobenzene) may fail to react under standard conditions.[7][8] For deactivated substrates, harsher conditions or more potent catalytic systems might be necessary.

-

A logical workflow for troubleshooting low yield is presented below:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity

Q: My reaction produces a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring.

-

Directing Effects:

-

Activating Groups (-OH, -NH₂, -OR): These are typically ortho, para-directors. For phenols and anilines, the major product is usually the para-substituted one due to steric hindrance at the ortho position.[7]

-

Deactivating Groups (-NO₂, -CN, -C(O)R): These are generally meta-directors.

-

Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho, para-directing.

-

-

Strategies to Enhance Regioselectivity:

-

Steric Hindrance: Bulky reagents or catalysts can favor substitution at the less sterically hindered position (usually para).

-

Catalyst Choice: The use of certain catalysts can influence regioselectivity. For example, silica-supported heterogeneous catalysts have been shown to provide good regioselectivity.[3]

-

Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the regioselectivity. Experimenting with different solvents may be beneficial.

-

Blocking Groups: In some cases, a blocking group can be temporarily installed to direct the thiocyanation to a specific position, and then subsequently removed.

-

The general directing effects influencing regioselectivity are illustrated below:

Caption: Influence of substituents on regioselectivity.

Issue 3: Formation of Side Products

Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur during thiocyanation, leading to a complex product mixture and reduced yield of the desired product.

-

Polymerization of Thiocyanogen: At higher temperatures, the electrophile, thiocyanogen ((SCN)₂), can polymerize to form a yellow, insoluble material.[2]

-

Solution: Maintain a low reaction temperature (0 °C to room temperature).

-

-

Formation of Isothiocyanates: Under certain conditions, organic thiocyanates can isomerize to the more stable isothiocyanates (R-NCS).[9] This is particularly true for certain substrates and in the presence of excess thiocyanate ions.[9]

-

Solution: Careful control of reaction time and temperature can minimize this isomerization. Immediate work-up after reaction completion is advisable.

-

-

Over-thiocyanation: Highly activated aromatic rings can undergo multiple thiocyanations.

-

Solution: Use a stoichiometric amount of the thiocyanating agent and monitor the reaction closely to stop it once the mono-substituted product is formed.

-

-

Cyclization Reactions: For certain substituted anilines and phenols, in-situ cyclization can occur after thiocyanation to form benzothiazoles or related heterocyclic structures.[10]

-

Solution: This is sometimes an unavoidable reaction pathway depending on the substrate. Adjusting the reaction conditions (e.g., temperature, catalyst) might favor the desired thiocyanated product.

-

Quantitative Data Summary

| Aromatic Substrate | Thiocyanating System | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Aniline | NBS / KSCN | Ethanol | 27 | 20 min | 95 | [1] |

| N,N-Dimethylaniline | Br₂ / NH₄SCN | Acetic Acid | 10-20 | 20-30 min | 63-67 | [2] |

| Phenol | NH₄SCN / (NH₄)₂S₂O₈ | (Mechanochemical) | RT | 1 h | 96 | [7][10] |

| Anisole | NH₄SCN / (NH₄)₂S₂O₈ | (Mechanochemical) | RT | 1 h | 33 | [10] |

| Indole | NH₄SCN / SBSA / H₂O₂ | Water | RT | 5-10 min | 90 | [11] |